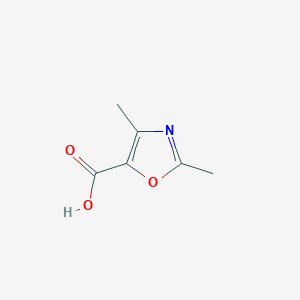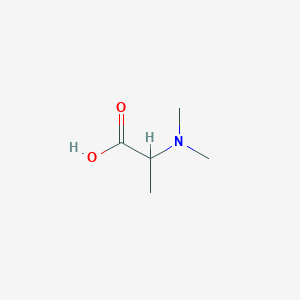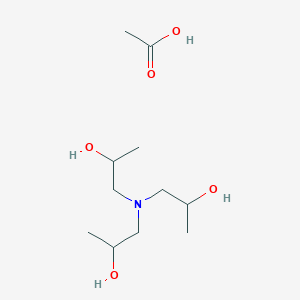
2-Propanol, 1,1',1''-nitrilotris-, acetate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1',1''-nitrilotris-, acetate (1:1), also known as tris-acetate or TAE buffer, is a commonly used buffer solution in molecular biology experiments. It is used to maintain a stable pH environment for DNA and RNA electrophoresis, gel preparation, and DNA extraction. TAE buffer is a mixture of three components: tris base, acetic acid, and EDTA.
作用機序
TAE buffer works by maintaining a stable pH environment for DNA and RNA molecules. Tris base acts as a buffering agent, maintaining the pH of the solution in the desired range. Acetic acid is used to adjust the pH of the solution to the desired value. EDTA is added to the solution to chelate metal ions, which can interfere with DNA and RNA electrophoresis.
Biochemical and Physiological Effects:
TAE buffer does not have any significant biochemical or physiological effects on living organisms. It is used only in vitro for molecular biology experiments.
実験室実験の利点と制限
TAE buffer has several advantages for lab experiments. It is easy to prepare and has a stable pH range. It is also compatible with most DNA and RNA molecules, making it a versatile buffer solution. However, TAE buffer has some limitations. It cannot be used with certain enzymes, such as restriction enzymes, which require magnesium ions for their activity. TAE buffer also has a relatively low buffering capacity, making it unsuitable for experiments that require a high buffering capacity.
将来の方向性
There are several future directions for TAE buffer research. One area of research is the development of new buffer solutions with higher buffering capacity and compatibility with a wider range of enzymes. Another area of research is the optimization of TAE buffer for specific applications, such as DNA sequencing or PCR. Finally, there is a need for research on the environmental impact of TAE buffer, as it is commonly used in large quantities in molecular biology experiments.
合成法
The synthesis of TAE buffer involves the mixing of three components: tris base, acetic acid, and EDTA. Tris base is dissolved in distilled water, and the pH is adjusted to the desired value using acetic acid. EDTA is then added to the solution to chelate metal ions, which can interfere with DNA and RNA electrophoresis. The final solution is sterilized by autoclaving or filtration.
科学的研究の応用
TAE buffer is widely used in molecular biology experiments, including DNA and RNA electrophoresis, gel preparation, and DNA extraction. It is used to maintain a stable pH environment, which is crucial for the separation and analysis of nucleic acids. TAE buffer is also used in PCR (polymerase chain reaction) and DNA sequencing experiments.
特性
CAS番号 |
148691-66-1 |
|---|---|
製品名 |
2-Propanol, 1,1',1''-nitrilotris-, acetate (1:1) |
分子式 |
C11H25NO5 |
分子量 |
251.32 g/mol |
IUPAC名 |
acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C2H4O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;1-2(3)4/h7-9,11-13H,4-6H2,1-3H3;1H3,(H,3,4) |
InChIキー |
QPKRVXWEESSPSG-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.CC(=O)O |
正規SMILES |
CC(CN(CC(C)O)CC(C)O)O.CC(=O)O |
その他のCAS番号 |
148691-66-1 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





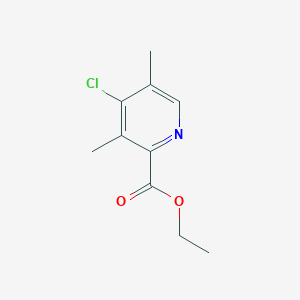
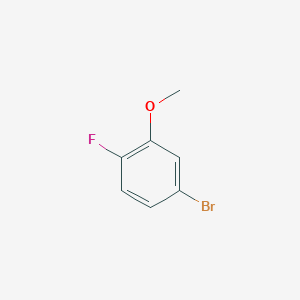
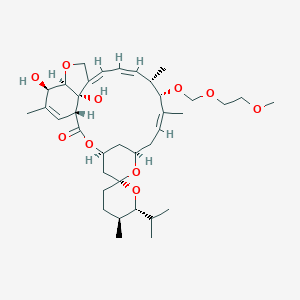
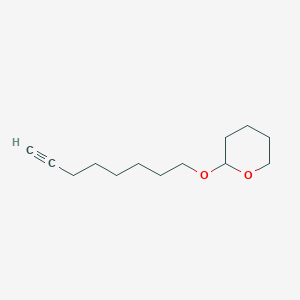
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
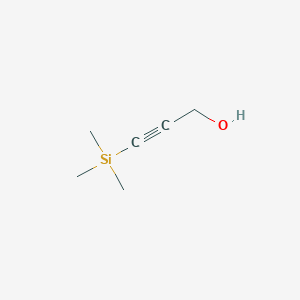
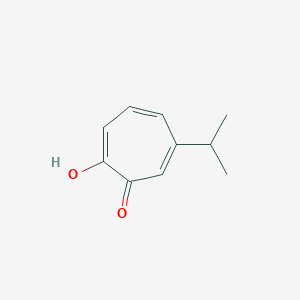
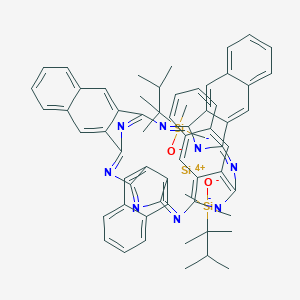
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
